Cas no 1010115-47-5 (Benzyl 3-methyl-4-oxopiperidine-1-carboxylate)
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Cbz-3-methyl-piperidin-4-one
- 1-Cbz-3-methyl-4-piperidone
- Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
- 3-METHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- AGN-PC-00OL1P
- PB14981
- S14-2658
- SureCN505390
- 1-Piperidinecarboxylic acid, 3-Methyl-4-oxo-, phenylMethyl ester
- (R)-tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
- Benzyl 3-methyl-4-oxo-piperidine-1-carboxylate
- BKCUJRUBSQTDSQ-UHFFFAOYSA-N
- BBL103577
- STL557387
- N-benzyloxycarbonyl-3-methyl-4-piperidone
- Benzyl?3-methyl-4-oxo-piperidine-1-carboxylate
- (+/-)-benzyl 3-methyl-4-oxopiperidine-1-carboxylate
- 1-piperidinecarboxylic acid,3-methyl-4-o
-
- MDL: MFCD11848402
- Inchi: 1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
- InChI Key: BKCUJRUBSQTDSQ-UHFFFAOYSA-N
- SMILES: O=C1CCN(C(=O)OCC2C=CC=CC=2)CC1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 310
- Topological Polar Surface Area: 46.6
Experimental Properties
- Density: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.79 g/l) (25 º C),
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005627-5g |
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 95% | 5g |
$858.60 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 122624-1g |
1-Cbz-3-methyl-4-piperidone |
1010115-47-5 | 97.0% | 1g |
5916.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 122624-1g |
1-Cbz-3-methyl-4-piperidone |
1010115-47-5 | 97.0% | 1g |
5916CNY | 2021-05-07 | |
| Chemenu | CM105482-5g |
benzyl 3-methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 95+% | 5g |
$300 | 2021-08-06 | |
| Chemenu | CM105482-10g |
benzyl 3-methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 95+% | 10g |
$500 | 2021-08-06 | |
| Chemenu | CM105482-25g |
benzyl 3-methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 95+% | 25g |
$1100 | 2021-08-06 | |
| TRC | B288713-50mg |
Benzyl 3-Methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B288713-100mg |
Benzyl 3-Methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B288713-500mg |
Benzyl 3-Methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Apollo Scientific | OR92275-1g |
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate |
1010115-47-5 | 1g |
£29.00 | 2025-02-21 |
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Suppliers
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 1010115-47-5): A Comprehensive Overview in Modern Chemical Biology
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate, identified by the CAS number 1010115-47-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound’s molecular framework, featuring a benzyl group and a methyl-substituted piperidine ring with an oxo functional group, makes it a versatile scaffold for further chemical modifications and biological investigations.
The< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate structure is characterized by its rigid piperidine core, which provides stability and specificity in molecular interactions. The presence of the benzyl group at the 1-position and the methyl group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the oxo group at the 4-position introduces polarity and potential hydrogen bonding capabilities, which are crucial for binding to biological targets. These features collectively contribute to its utility in designing novel therapeutic agents.
In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their favorable pharmacokinetic properties and ability to modulate biological pathways. The< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 1010115-47-5) has been explored in several preclinical studies as a potential lead compound for treating various diseases. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar therapeutic effects.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. The piperidine scaffold is known to be a common component of kinase inhibitors due to its ability to bind to the ATP-binding site of these enzymes. The< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate derivative, with its optimized substituents, could serve as a novel scaffold for designing more effective kinase inhibitors.
Recent studies have demonstrated that modifications of the piperidine ring can significantly alter the binding affinity and selectivity of kinase inhibitors. For instance, incorporating a methyl group at the 3-position can enhance binding interactions while minimizing off-target effects. The< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 1010115-47-5) leverages this principle by providing a balanced combination of steric hindrance and electronic properties that could lead to high-affinity kinase inhibition.
The benzyl group at the 1-position of< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate also offers opportunities for further functionalization. This moiety can be used to link other pharmacophores or to introduce specific chemical handles for purification and characterization purposes. Such flexibility makes it an attractive building block for medicinal chemists seeking to develop complex drug candidates.
In addition to its applications in kinase inhibition, there is evidence suggesting that< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate may have broader therapeutic implications. For example, its structural similarity to certain antipsychotic and antidepressant drugs suggests potential activity in central nervous system disorders. While more research is needed to fully elucidate these effects, preliminary findings are promising.
The synthesis of< strong>Benzyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 1010115-47-5) involves multi-step organic reactions that highlight its synthetic accessibility. Key steps include the formation of the piperidine ring through cyclization reactions followed by selective functionalization at the desired positions. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.
The growing interest in this compound has also spurred innovation in computational chemistry approaches for virtual screening and drug design. Molecular modeling studies have been conducted to understand how< strong>Benzyl 3-methyl-4 oxopiperidine -1 carboxylate interacts with biological targets at the atomic level. These studies provide valuable insights into optimizing its structure for improved efficacy and reduced toxicity.
In conclusion, Benzyl 3-methyl -4 oxo piperidine -1 carboxylate (CAS No. 1010115 -47 -5) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents, particularly those targeting kinases and other key enzymes involved in disease pathways. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in drug discovery efforts worldwide.
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